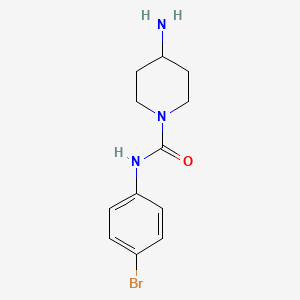

4-Amino-N-(4-bromophenyl)piperidine-1-carboxamide

描述

属性

IUPAC Name |

4-amino-N-(4-bromophenyl)piperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrN3O/c13-9-1-3-11(4-2-9)15-12(17)16-7-5-10(14)6-8-16/h1-4,10H,5-8,14H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSNQUJRZALBPTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)NC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of 1-(4-bromophenyl) piperidine

A preparation method for 1-(4-bromophenyl) piperidine involves a two-step process using bromobenzene and piperidine as raw materials.

- Step 1 : Mix bromobenzene, piperidine, and sulfolane, then add an alkali and heat the mixture to produce N-phenylpiperidine. The alkali used can be potassium tert-butoxide or sodium tert-amylate, and the reaction should occur at a temperature between 150°C and 180°C. The molar ratio of bromobenzene, piperidine, and the nucleophilic reagent should be 1:1.0-1.1:1.5-2.0.

- Step 2 : Mix the N-phenylpiperidine with an organic solvent and add a brominating reagent in batches to obtain a crude product, which is then purified to yield 1-(4-bromophenyl) piperidine. Acetonitrile or dichloromethane can be used as the organic solvent, and the brominating agent can be N-bromosuccinimide (NBS) or dibromohydantoin (DBDMH). The molar ratio of N-phenylpiperidine to the brominating agent should be 1:1.1-1.2, and the reaction temperature should be maintained between 15-40°C. Adding 0.02-0.15 eq of tetra-n-butyl ammonium tetraphenylborate as a catalyst during bromination can improve para-selectivity. The purification can be achieved through vacuum distillation or recrystallization, with dichloromethane and n-heptane (1:4) as solvents for recrystallization.

Example 1:

300mL of bromobenzene (50g, 0.318mol), piperidine (28.5g, 0.334mol), and sulfolane are added to a reaction bottle and heated to 140°C with stirring. Potassium tert-butoxide (64.2g, 0.572mol) is added in batches while controlling the temperature at 160-165°C for 4 hours until the raw materials are less than 1% by GC. After cooling to 10-15°C, water is added for quenching, followed by layering and extracting twice with methyl tert-butyl ether. The organic phases are combined, washed with saturated salt water, and concentrated until no solvent flows out. Methyl tert-butyl ether is added to dissolve, followed by filtration, concentration of the filtrate, addition of N-heptane for pulping, filtration, and drying to obtain 43.2g of N-phenylpiperidine (yield: 84.1%, HPLC: 99.2%).

Example 3:

Under nitrogen protection, N-phenylpiperidine (20g, 0.124mol), tetra-N-butylammonium tetraphenylborate (2.8g), and 100mL of dichloromethane are added to a reaction flask and stirred until dissolved and clear. The solution is cooled to 10-15°C, and N-bromosuccinimide (26.5g, 0.149mol) is added in batches while controlling the temperature at 20-25°C. After reacting for 8 hours, a saturated sodium bisulfite aqueous solution is added, followed by liquid separation and extraction with dichloromethane. The organic phases are combined, washed with water, and concentrated until no solvent flows out. 20mL of dichloromethane is added, heated to 40°C, and 80mL of N-heptane is slowly dripped in. The solution is cooled to 5-10°C, filtered, and dried to obtain 25.4g of 1-(4-bromophenyl) piperidine (yield: 85.4%, GC: 99.7%).

Synthesis of 4-(4'-Bromophenyl)piperidine

4-(4'-Bromophenyl)piperidine can be synthesized from 4-(4-BROMO-PHENYL)-1,2,3,6-TETRAHYDRO-PYRIDINE.

Synthesis of 4-Aminopiperidine Analogs

The synthesis of 4-aminopiperidine analogs involves reductive amination of 4-amino-1-Boc-piperidine.

Synthesis of 4-(phenyl-(piperidin-4-yl)-amino)-benzamide Derivatives

To synthesize 4-(phenyl-(piperidin-4-yl)-amino)-benzamide derivatives:

- React N,N-diethyl-4-bromobenzamide with a specific reagent in dry toluene in the presence of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), palladium acetate, and sodium tert-butoxide at 80°C under nitrogen.

- Cool the solution, dilute with ethyl acetate, and wash with water. Dry the organics over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash chromatography eluting with 65% to 70% ethyl acetate in hexanes.

- Slurry the obtained residue in ethyl acetate/hexanes and collect by filtration to obtain the product 4-(4-Diethylcarbamoyl-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester.

化学反应分析

Types of Reactions

4-Amino-N-(4-bromophenyl)piperidine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of phenyl derivatives.

Substitution: Formation of hydroxyl, amino, or alkyl-substituted derivatives.

科学研究应用

4-Amino-N-(4-bromophenyl)piperidine-1-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

作用机制

The mechanism of action of 4-Amino-N-(4-bromophenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Key Observations :

- Halogen size (Cl, Br, I) correlates with molecular weight and steric bulk, which may influence target affinity and metabolic stability.

Piperidine Carboxamides with Alternative Substituents

Variations in the piperidine or aryl groups modulate solubility and pharmacokinetic properties.

Key Observations :

- Bulky substituents (e.g., ureido-methoxybenzyl in compound 15) increase molecular weight and complexity, which may impact synthetic accessibility and bioavailability .

生物活性

4-Amino-N-(4-bromophenyl)piperidine-1-carboxamide is a piperidine derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique structure, has been investigated for potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H13BrN2O, with a molecular weight of approximately 269.14 g/mol. The presence of the bromine atom and the amino group contributes to its biological activity by influencing its interaction with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : This compound has shown potential as an inhibitor of specific enzymes involved in cancer cell proliferation and survival pathways. For instance, it may inhibit proteases or kinases that are critical for tumor growth.

- Antimicrobial Activity : Studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi. Its mechanism likely involves the disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.

- Neuropharmacological Effects : Preliminary research suggests that this compound may influence neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of various piperidine derivatives, this compound was tested against FaDu hypopharyngeal tumor cells. The compound exhibited significant cytotoxicity compared to standard chemotherapeutics like bleomycin, suggesting its potential as a novel anticancer agent. The mechanism was attributed to apoptosis induction via mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

A comprehensive evaluation of synthesized piperidine derivatives revealed that this compound displayed notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) values indicated strong efficacy, warranting further exploration into its use as an antimicrobial agent.

Research Findings

Recent studies have focused on optimizing the structure of piperidine derivatives to enhance their biological activity. Modifications at the phenyl ring and alterations in the piperidine core have been explored to improve potency and selectivity against target enzymes or receptors.

Structure-Activity Relationship (SAR) Studies :

Research has indicated that substitutions on the piperidine ring significantly affect biological outcomes. For instance, introducing electron-withdrawing groups enhances enzyme binding affinity, while bulky groups may hinder access to active sites.

常见问题

Q. Table 1: Key Spectroscopic Data

Q. Table 2: Comparative Enzyme Inhibition

| Compound Derivative | IC (nM) | Target Enzyme | Reference |

|---|---|---|---|

| Parent Compound | 320 ± 25 | Carbonic Anhydrase IX | |

| Methylated Analog | 150 ± 18 | Carbonic Anhydrase IX | |

| Trifluoromethyl Derivative | 85 ± 10 | Carbonic Anhydrase IX |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。